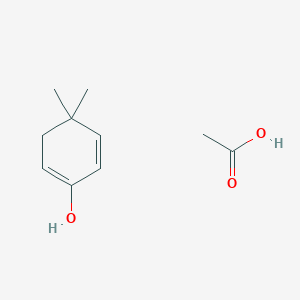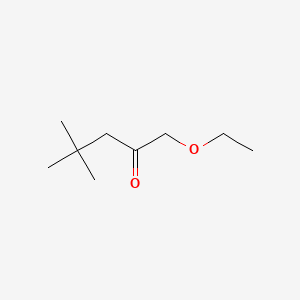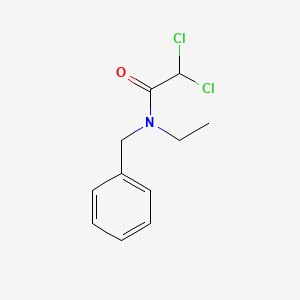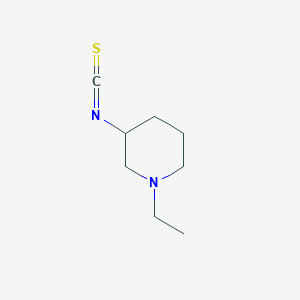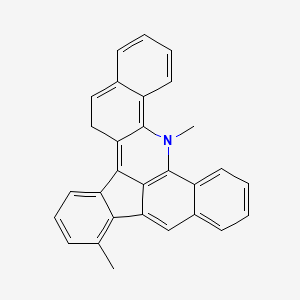
Dibenz(c,h)indeno(1,2,3-kl)acridine, 5,11-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenz(c,h)indeno(1,2,3-kl)acridine, 5,11-dimethyl- is a complex polycyclic aromatic hydrocarbon (PAH) that belongs to the family of acridines Acridines are known for their planar structures and are often studied for their potential carcinogenic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz(c,h)indeno(1,2,3-kl)acridine, 5,11-dimethyl- typically involves the cyclization of precursor compounds. One common method involves the reaction of 7-o-chlorophenyl-5,9-dimethyldibenz[c,h]acridine with sodium hydroxide in benzo[h]quinoline. This reaction yields a mixture of products, including 5,11-dimethyldibenz[c,h]indeno[1,3-kl]acridine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
Dibenz(c,h)indeno(1,2,3-kl)acridine, 5,11-dimethyl- undergoes various types of chemical reactions, including:
Cyclization: As mentioned, the compound is formed through cyclization reactions.
Substitution: It can undergo substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Cyclization: Sodium hydroxide in benzo[h]quinoline is commonly used.
Substitution: Various electrophiles can be used for substitution reactions.
Major Products Formed
The major product formed from the cyclization reaction is 5,11-dimethyldibenz[c,h]indeno[1,3-kl]acridine . Substitution reactions can yield various derivatives depending on the electrophile used.
Scientific Research Applications
Dibenz(c,h)indeno(1,2,3-kl)acridine, 5,11-dimethyl- has several scientific research applications:
Chemistry: It is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology: Its potential carcinogenic properties make it a subject of interest in cancer research.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It can be used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Dibenz(c,h)indeno(1,2,3-kl)acridine, 5,11-dimethyl- is not fully understood. like other acridines, it is believed to interact with DNA, potentially causing mutations that can lead to cancer. The planar structure of the compound allows it to intercalate between DNA bases, disrupting the normal function of the DNA .
Comparison with Similar Compounds
Similar Compounds
- Benz[c]indeno[1,3-kl]acridine
- Benz[c]indeno[1,3-mn]acridine
- Phenanthro[9,10,1-mna]acridine
Uniqueness
Dibenz(c,h)indeno(1,2,3-kl)acridine, 5,11-dimethyl- is unique due to its specific methyl substitutions at the 5 and 11 positions. These substitutions can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
CAS No. |
51793-24-9 |
|---|---|
Molecular Formula |
C29H21N |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
6,17-dimethyl-17-azaheptacyclo[14.11.1.02,7.08,28.010,15.018,27.019,24]octacosa-1(27),2,4,6,8,10,12,14,16(28),18,20,22,24-tridecaene |
InChI |
InChI=1S/C29H21N/c1-17-8-7-13-22-25(17)24-16-19-10-4-6-12-21(19)29-27(24)26(22)23-15-14-18-9-3-5-11-20(18)28(23)30(29)2/h3-14,16H,15H2,1-2H3 |
InChI Key |
TXRPVRPRUBAMQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C4CC=C5C=CC=CC5=C4N(C6=C3C2=CC7=CC=CC=C76)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


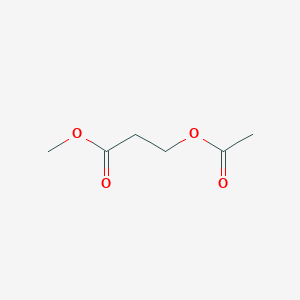
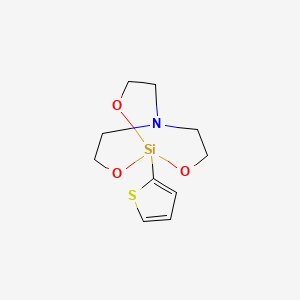
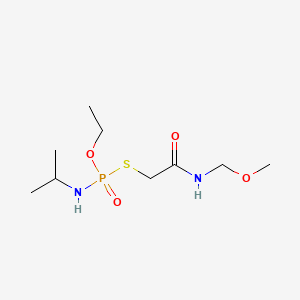
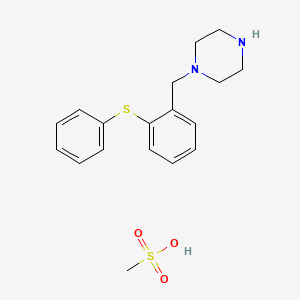
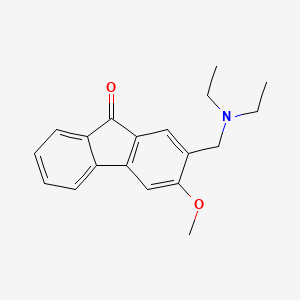
![2-({[(4-Chlorophenyl)carbamoyl]oxy}imino)-2-cyanoacetamide](/img/structure/B14662163.png)
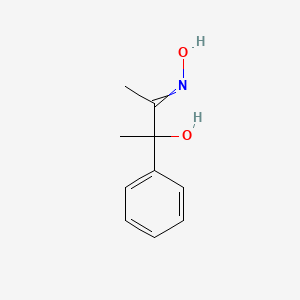
![Cyclobuta[b]naphthalene-1,2-dione](/img/structure/B14662184.png)


